3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8-4-10-3-7(9)6(8)5-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHLRFNNAXZMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group.
Dimethylation: The amino group is then dimethylated using dimethylamine.
Fluorination: Introduction of the fluorine atom at the 5-position is achieved using a fluorinating agent such as Selectfluor.
Formylation: Finally, the aldehyde group is introduced at the 4-position using a formylation reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Dimethylamino)-5-fluoropyridine-4-carboxylic acid.
Reduction: 3-(Dimethylamino)-5-fluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Research:
This compound has been investigated for its potential role in the design of serotonin transporter inhibitors, which are crucial for developing antidepressant medications. The presence of the dimethylamino group enhances its binding affinity to the serotonin transporter, making it a candidate for further studies in the treatment of depression and anxiety disorders .
2. CNS Activity:
Research has shown that derivatives of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde exhibit high-affinity binding to dopamine D2 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The incorporation of fluorine into the structure has been linked to increased potency and selectivity for these receptors .
Organic Synthesis
1. Building Block in Synthesis:
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo functionalization reactions allows chemists to create complex molecular architectures efficiently. For example, it can be used in the synthesis of fluorinated pyridines through C–H functionalization methods .
2. Versatile Reagent:
This compound is utilized as a reagent in organic chemistry for various transformations, including nucleophilic additions and condensation reactions. Its reactivity profile makes it suitable for synthesizing other functionalized pyridine derivatives that are valuable in pharmaceuticals and agrochemicals .
Biochemical Applications
1. Biochemical Assays:
Due to its properties as a small molecule, this compound is employed in biochemical assays to study enzyme interactions and receptor binding affinities. It serves as an organic buffer in biological experiments, facilitating the study of enzyme kinetics and mechanisms .
2. Fluorescent Probes:
The compound can also be modified to create fluorescent probes for imaging studies in cellular biology. Its fluorescent properties make it useful for tracking biological processes at the molecular level, providing insights into cellular functions and interactions .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to certain enzymes or receptors, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent positions, functional groups, and applications. Below is a detailed comparison with key derivatives:
Substituent Position and Functional Group Variations
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound increases electron density at the pyridine ring, enhancing nucleophilic reactivity compared to hydroxyl or hydroxymethyl analogs (e.g., ’s compound) .
- Solubility: Fluorine and dimethylamino groups improve solubility in polar aprotic solvents relative to non-fluorinated analogs.
- Reactivity : The aldehyde group in the 4-position is sterically accessible, favoring nucleophilic additions (e.g., imine formation) more readily than derivatives with bulky fused rings (e.g., imidazo-pyridine in ) .
Biological Activity
3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been studied for various therapeutic applications, particularly in the fields of oncology and neuropharmacology.
- Chemical Formula : C₉H₁₀F N O
- Molecular Weight : 169.19 g/mol
- CAS Number : 1289147-27-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, affecting cellular processes involved in disease mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound has demonstrated a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancerous ones.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 2.5 | >10 |
| A549 (Lung) | 3.0 | >8 |
| HeLa (Cervical) | 1.8 | >12 |
Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system, particularly as a potential modulator of nicotinic acetylcholine receptors (nAChRs). It has been shown to enhance synaptic plasticity and may have implications for treating neurodegenerative diseases.
Case Studies
- Study on Breast Cancer Cells : A study published in MDPI reported that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 2.5 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Neuroprotective Effects : In a neuropharmacological study, the compound was shown to enhance cognitive function in animal models by modulating nAChRs, indicating its potential use in treating Alzheimer's disease .
Toxicity Profile
Acute toxicity studies have indicated that this compound exhibits a high safety margin, with no observed adverse effects at doses up to 2000 mg/kg in animal models . This low toxicity profile enhances its attractiveness as a candidate for further development.
Q & A
Q. What are the key considerations for synthesizing 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde with high purity?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by oxidation. For example, fluorinated pyridine derivatives are often synthesized via palladium-catalyzed cross-coupling or Vilsmeier-Haack formylation (as seen in analogous aldehyde syntheses) . Critical parameters include:
- Temperature control : Fluorination steps require precise thermal conditions to avoid side reactions.
- Protecting groups : The dimethylamino group may need protection during oxidation to prevent undesired interactions.
- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is essential to isolate the aldehyde with >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine at position 5, aldehyde at position 4) .
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]+: ~197.1 g/mol) and rule out impurities.
- FT-IR : Detect characteristic aldehyde C=O stretching (~1700 cm) and dimethylamino N–H vibrations (~2800 cm) .
Q. What are the stability challenges for this compound under experimental storage?
The aldehyde group is prone to oxidation and hydration. Stability studies suggest:
- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C in amber vials.
- Degradation markers : Monitor via HPLC for aldehyde oxidation to carboxylic acid (retention time shifts) .
Advanced Research Questions
Q. How does the dimethylamino group influence the reactivity of the aldehyde in nucleophilic addition reactions?
The dimethylamino group acts as an electron-donating substituent, increasing electron density at the pyridine ring. This activates the aldehyde for reactions like:
- Knoevenagel condensations : Enhanced reactivity with active methylene compounds (e.g., malononitrile).
- Schiff base formation : Rapid imine synthesis with amines, useful in coordination chemistry . Computational studies (DFT) show that the substituent lowers the LUMO energy of the aldehyde by ~1.2 eV, facilitating nucleophilic attack .
Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
Yield discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.
- Catalyst choice : Pd(OAc) vs. CuI in cross-couplings alters regioselectivity. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like solvent, temperature, and catalyst loading .
Q. How can computational modeling predict the compound’s suitability as a pharmacophore in drug discovery?
Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase inhibitors). Key findings:
- The fluorine atom enhances hydrophobic interactions with protein pockets.
- The aldehyde group forms hydrogen bonds with catalytic lysine residues, as seen in covalent inhibitor design . Validate predictions with in vitro assays (IC measurements) .
Methodological Tables
Q. Table 1: Analytical Parameters for Purity Assessment
| Method | Key Parameters | Target Criteria | Reference |
|---|---|---|---|
| HPLC | Column: C18 (4.6 × 150 mm); | Retention time: 8.2 ± 0.3 min | |
| Mobile phase: MeCN/HO (70:30) | Purity ≥98% (220 nm) | ||
| HRMS | Ionization: ESI+ | [M+H]+: 197.0851 |
Q. Table 2: Optimized Reaction Conditions for Derivative Synthesis
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | Piperidine | Ethanol | 80 | 78 |
| Suzuki Coupling | Pd(PPh) | DMF/HO | 100 | 65 |
Key Research Gaps Identified
- Limited data on photostability under UV-Vis irradiation.
- Mechanistic studies on fluorine’s role in modulating redox properties are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
